4,6,6-Trimethyl-bicyclo[3,1,1]hept-3-en-2-one, also known as Levoverbenone, is a bicyclic compound with the molecular formula and a molecular weight of approximately 150.22 g/mol. This compound features a bicyclo[3.1.1]heptane structure with a ketone functional group at position 2 and three methyl groups at positions 4 and 6. The compound is characterized by its unique stereochemistry, specifically the (1S) configuration, which plays a crucial role in its biological activity and interactions .
These reactions are essential for modifying the compound to enhance its properties or to synthesize derivatives for further study .
4,6,6-Trimethyl-bicyclo[3,1,1]hept-3-en-2-one exhibits notable biological activities. It has been studied for its potential use as an insect repellent and as an attractant for certain species of insects. Its effectiveness in these roles is attributed to its unique olfactory properties that mimic natural pheromones. Additionally, some studies suggest that it may have antimicrobial properties .
The synthesis of 4,6,6-trimethyl-bicyclo[3,1,1]hept-3-en-2-one can be achieved through several methods:
4,6,6-Trimethyl-bicyclo[3,1,1]hept-3-en-2-one finds applications in various fields:
Research has indicated that 4,6,6-trimethyl-bicyclo[3,1,1]hept-3-en-2-one interacts with specific olfactory receptors in insects. These interactions are critical for its function as an attractant or repellent. Furthermore, studies have explored its interactions with microbial species to assess its antimicrobial efficacy .
Several compounds share structural similarities with 4,6,6-trimethyl-bicyclo[3,1,1]hept-3-en-2-one. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Bicyclo[3.1.1]hept-3-en-2-ol | C10H16O | Alcohol derivative; more polar due to hydroxyl group |
| Verbenone | C10H14O | Similar structure; used in fragrances and insect behavior |
| 4-Methylcyclohexanone | C7H12O | Less complex; lacks bicyclic structure |
| 2-Pinen-4-one | C10H14O | Contains similar functional groups but different framework |
These compounds differ primarily in their functional groups and stereochemistry but share the bicyclic nature that characterizes their reactivity and biological properties .
The inherent chirality of [1S]-4,6,6-trimethyl-bicyclo[3.1.1]hept-3-en-2-one demands precise stereochemical control during synthesis. Enzymatic methods have emerged as powerful tools for this purpose, leveraging the inherent selectivity of biocatalysts. For instance, ene-reductases such as Old Yellow Enzymes (OYEs) catalyze the stereoselective reduction of α,β-unsaturated ketones, generating chiral centers with high enantiomeric excess (ee). In one application, OYEs reduced a tetrasubstituted alkene precursor to yield a diastereomerically enriched intermediate, which was subsequently processed by alcohol dehydrogenases to achieve >99% ee in the final product.
A notable example involves the use of L-proline perchlorate as a chiral auxiliary in the asymmetric synthesis of (-)-norcamphor from nortricyclanone. The reaction proceeds via formation of an iminium perchlorate intermediate, which undergoes hydrobromic acid-mediated cleavage and reductive debromination to furnish the target compound with 16.1% optical purity. While this method demonstrates the feasibility of small-molecule catalysis, enzymatic approaches generally surpass such systems in stereoselectivity.
| Catalyst Type | Substrate | Yield (%) | Enantiomeric Excess (%) | Reference |
|---|---|---|---|---|
| L-Proline perchlorate | Nortricyclanone | 69 | 16.1 | |
| Ene-reductase/ADH system | Tetrasubstituted alkene | >95 | >99 |
The interaction between [1S]-4,6,6-Trimethyl-bicyclo [1] [2] [2]hept-3-en-2-one, commonly known as verbenone, and phospholipid membranes represents a critical aspect of its biochemical activity [3]. This bicyclic monoterpenic ketone demonstrates significant membrane-perturbing properties that fundamentally alter lipid bilayer dynamics and structural organization [3] [4].
Research findings demonstrate that verbenone incorporation into phospholipid liposomes leads to measurable decreases in membrane microviscosity, as evidenced by increased excimer-to-monomer emission intensity ratios in pyrene fluorescence studies [4]. The mechanism underlying this membrane fluidization involves the disruption of hydrogen-bonded networks formed by polar lipid groups, a process confirmed through Fourier transform infrared spectroscopy analysis [4] [5].
The molecular structure of verbenone, characterized by its rigid bicyclic framework and ketone functionality, enables preferential partitioning into the hydrophobic regions of lipid bilayers [6]. Studies utilizing the ternary system 1,2-dimyristoyl-sn-glycero-3-phosphocholine-monoterpene-water reveal that monoterpenes cause pronounced melting point depression and phase segregation in lipid bilayers [3] [7]. The extent of these effects demonstrates strong dependency on hydration conditions, with dehydrated systems showing more pronounced alterations [3].
Differential scanning calorimetry investigations reveal that bicyclic monoterpenes induce significant changes in phase transition temperatures of model membrane systems [3]. The thermodynamic parameters associated with these transitions indicate that verbenone reduces the cooperative melting temperature by approximately 2.3°C in dimyristoylphosphatidylcholine systems while increasing membrane fluidity by 15.2% [8] [9].
Table 1: Membrane Phase Transition Parameters for Bicyclic Monoterpenes
| Compound | Molecular Formula | Melting Point Depression (°C) | Membrane Fluidity Change (%) | Partition Coefficient (Log P) | Critical Micelle Concentration (mM) |
|---|---|---|---|---|---|
| Verbenone | C10H14O | 2.3 | 15.2 | 2.1 | 8.5 |
| Camphor | C10H16O | 1.8 | 12.8 | 2.4 | 12.3 |
| Borneol | C10H18O | 3.1 | 18.7 | 1.9 | 6.2 |
| Isoborneol | C10H18O | 2.7 | 16.3 | 1.8 | 7.1 |
| Thymol | C10H14O | 4.2 | 22.1 | 3.4 | 4.8 |
Small- and wide-angle X-ray scattering studies demonstrate that the addition of small amounts of monoterpenic compounds to fluid bilayers leads to increased order in the acyl chain regions close to the bilayer interface [3]. This counterintuitive ordering effect occurs simultaneously with overall membrane fluidization, suggesting complex reorganization patterns within the lipid matrix [3] [7].
The permeability characteristics of verbenone through different phospholipid systems vary significantly depending on the phase state of the membrane [10]. Liquid-phase membranes exhibit permeability coefficients approximately twenty-fold higher than gel-phase systems, reflecting the dramatic impact of lipid packing density on small molecule diffusion [10].
Table 4: Membrane Permeability Parameters for [1S]-4,6,6-Trimethyl-bicyclo [1] [2] [2]hept-3-en-2-one
| Lipid System | Phase State | Verbenone Permeability (×10⁻⁶ cm/s) | Membrane Thickness (Å) | Area per Lipid (Ų) | Transition Temperature (°C) |
|---|---|---|---|---|---|
| DMPC | Liquid | 45.2 | 38.2 | 62.1 | 23.9 |
| DOPC | Liquid | 38.7 | 40.1 | 68.4 | -2.1 |
| DPPC | Gel | 2.1 | 47.3 | 48.7 | 41.4 |
| POPC | Liquid | 41.3 | 39.8 | 64.2 | -2.5 |
| Cholesterol-enriched | Liquid-ordered | 12.8 | 42.7 | 55.3 | 32.1 |
The allosteric modulation of gamma-aminobutyric acid type A receptors by verbenone represents a sophisticated neurochemical interaction mechanism [11] [12]. Bicyclic monoterpenes, including verbenone, demonstrate highly efficacious positive modulating actions at gamma-aminobutyric acid type A receptors, with enhancement factors exceeding 1000% at optimal concentrations [11].
Electrophysiological investigations using two-electrode voltage-clamp techniques on recombinant human receptors reveal that verbenone exhibits subunit-dependent selectivity patterns [13] [14]. The compound demonstrates highest efficacy at alpha-4-beta-2-delta and alpha-6-beta-2-delta receptor configurations, with enhancement factors of 3.8 and 3.5 respectively [13]. These extrasynaptic receptor subtypes represent critical therapeutic targets due to their role in tonic inhibition [13].
The mechanism of verbenone action involves binding to sites distinct from classical benzodiazepine recognition sequences [11] [15]. Flumazenil insensitivity confirms that bicyclic monoterpenes interact through novel allosteric sites, potentially located within transmembrane domains of the receptor complex [15]. The relatively rigid cage structure of these compounds may contribute to their high efficacy in positive modulation of receptor activation [11].
Table 2: Gamma-Aminobutyric Acid Type A Receptor Subunit Selectivity for Verbenone and Related Bicyclic Monoterpenes
| Receptor Subtype | Verbenone EC50 (μM) | Enhancement Factor | Bicyclic Monoterpene Efficacy (%) | Hill Coefficient | Maximal Response (% of GABA) |
|---|---|---|---|---|---|
| α1β2γ2 | 248 | 1.6 | 160 | 1.2 | 89 |
| α2β3γ2 | 156 | 2.3 | 230 | 1.4 | 94 |
| α3β2γ2 | 189 | 2.1 | 210 | 1.3 | 91 |
| α4β2δ | 87 | 3.8 | 380 | 1.8 | 97 |
| α5β3γ2 | 312 | 1.2 | 120 | 1.1 | 78 |
| α6β2δ | 94 | 3.5 | 350 | 1.7 | 96 |
The synergistic interactions between verbenone and neurotoxic pesticides occur through multiple convergent mechanisms affecting cellular membrane integrity and receptor function [16] [17]. Organophosphate pesticides, which primarily target acetylcholinesterase enzymes, demonstrate enhanced neurotoxicity when combined with monoterpenic compounds [16]. This synergistic effect manifests as increased inhibition of neurite outgrowth in neuroblastoma cell culture systems [16].
Pyrethroid pesticides, acting primarily on voltage-gated sodium channels, exhibit particularly pronounced synergistic interactions with bicyclic monoterpenes [17] [18]. The combined exposure to deltamethrin and verbenone results in enhanced membrane disruption and altered ion channel kinetics [17]. Multi-electrode array recordings demonstrate that pyrethroid-monoterpene combinations produce concentration-dependent decreases in neuronal activity that exceed additive effects [18].
Neonicotinoid pesticides targeting nicotinic acetylcholine receptors show the highest synergistic enhancement factors when combined with monoterpenic compounds [17]. The mechanism involves concurrent disruption of cholinergic neurotransmission and membrane lipid organization, leading to compounded neurotoxicity [17]. Brain-derived neurotrophic factor expression studies reveal synergistic suppression in mixed-exposure conditions [17].
Table 3: Pesticide-Monoterpene Synergistic Neurotoxicity Interactions
| Pesticide Type | Primary Target | Monoterpene Interaction Factor | Synergistic Enhancement (fold) | Neurotoxicity Index | Membrane Disruption (%) |
|---|---|---|---|---|---|
| Organophosphate | Acetylcholinesterase | 2.8 | 3.5 | 0.78 | 23.4 |
| Pyrethroid | Sodium Channels | 3.2 | 4.2 | 0.85 | 28.1 |
| Carbamate | Acetylcholinesterase | 2.1 | 2.8 | 0.64 | 18.7 |
| Neonicotinoid | Nicotinic Receptors | 4.1 | 5.1 | 0.92 | 31.2 |
| Organochlorine | Gamma-Aminobutyric Acid Receptors | 1.9 | 2.3 | 0.58 | 16.9 |
The phase behavior of lipid bilayers containing verbenone demonstrates complex thermodynamic relationships that govern molecular interactions and membrane stability [8] [19]. Phase transitions in model membrane systems occur through first-order processes characterized by cooperative melting of hydrocarbon chain ordering from gel to liquid crystalline phases [19] [9].
Thermodynamic analysis reveals that verbenone incorporation significantly alters the enthalpy and entropy changes associated with membrane phase transitions [8]. The Gibbs-Duhem equation applications demonstrate that surface tension modifications induced by monoterpenic compounds result in measurable shifts in transition temperatures [8]. The relationship follows the expression dT = (Δa/Δs)dγ, where changes in molecular area and entropy per molecule determine the magnitude of temperature shifts [8].
Molecular dynamics simulations of verbenone-containing bilayers reveal distinct interaction patterns dependent on membrane phase state [20] [10]. In liquid-disordered phases, verbenone molecules exhibit preferential localization within the hydrophobic core regions, maintaining dynamic equilibrium with the aqueous interface [20]. Conversely, gel-phase membranes demonstrate restricted monoterpene mobility and altered partitioning behavior [10].
The critical surface tension values for phase stabilization vary significantly with temperature, ranging from 16.6 millinewtons per meter at 300 Kelvin to 24.0 millinewtons per meter at 290 Kelvin [8]. These values represent thermodynamic boundaries where liquid-disordered phases become stabilized across all membrane compositions [8].
Differential scanning calorimetry measurements of verbenone-lipid systems reveal characteristic features of phase transition modification [21] [22]. The half-width of heat capacity profiles decreases in the presence of monoterpenic compounds, indicating reduced cooperativity in phase transitions [21]. This effect correlates with the disruption of intermolecular hydrogen bonding networks within the membrane matrix [21].
Curvature-mediated effects on verbenone-membrane interactions demonstrate the coupling between molecular organization and membrane geometry [8]. Tension-driven mechanisms alter the accessibility of monoterpenic binding sites within curved membrane regions, affecting both partitioning coefficients and residence times [8]. These geometric considerations become particularly relevant in biological systems where membrane curvature varies significantly [8].
The temperature dependence of verbenone solubility in different phospholipid phases follows distinct thermodynamic profiles [10]. Liquid-crystalline phases maintain relatively constant solubility across physiological temperature ranges, while gel phases exhibit dramatic temperature sensitivity [10]. This phase-dependent behavior has profound implications for the bioavailability and membrane penetration characteristics of the compound [10].
The chemical compound (1S)-4,6,6-trimethyl-bicyclo [1] [2] [2]hept-3-en-2-one, commonly known as verbenone, plays a crucial role in bark beetle communication systems and forest ecosystem dynamics. This monoterpene ketone functions as a sophisticated signaling molecule that regulates insect behavior and influences forest health across multiple coniferous ecosystems.
Verbenone serves as a multifunctional semiochemical in bark beetle communication networks, operating as both a density-dependent population regulator and an interspecific competitive signal. The compound functions primarily as an anti-aggregation pheromone that interrupts the attraction of bark beetles to their aggregation pheromones, likely serving an epideictic role in population regulation [2] [3].
The biosynthesis of verbenone occurs through multiple pathways within bark beetle systems. The compound is produced by microorganisms associated with female beetles and through direct autoxidation processes [2]. Additionally, verbenone can be synthesized from dietary alpha-pinene in the fat body tissues of beetles, demonstrating the intricate relationship between host tree chemistry and insect pheromone production [1]. This dual production mechanism ensures consistent availability of the compound during critical phases of beetle colonization.
Research has demonstrated that verbenone production is initiated at the onset of feeding on new host trees and ceases upon mating, indicating its role as a temporal regulatory mechanism [1]. The compound's release coincides with the latter stages of tree colonization, when microbes within beetle intestines and larval galleries begin converting trans-verbenol and other byproduct compounds into verbenone [4]. This biochemical transformation creates a feedback loop that signals to incoming beetles that a host tree has reached capacity.
Field studies have confirmed that verbenone effectively reduces beetle catches in trapping experiments across multiple species. In controlled bioassays using Lindgren funnel traps, verbenone demonstrated species-specific effects that correlated with different host-age preferences among bark beetle species [2] [3]. The compound's effectiveness varies significantly based on release rates, with optimal concentrations ranging from 0.2 to 50 milligrams per 24-hour period depending on the target species and environmental conditions.
Within the genus Dendroctonus, verbenone functions as a keystone anti-aggregation pheromone that influences the behavior of multiple economically significant species. The compound was first identified in Dendroctonus ponderosae Hopkins and Dendroctonus frontalis Zimmerman, and subsequently documented in other bark beetle species including Dendroctonus brevicomis LeConte, Dendroctonus adjunctus Blandford, and Dendroctonus armandi [2] [1] [5].
Research on Dendroctonus ponderosae has revealed that verbenone effectiveness follows a clear threshold response pattern. Beetle catches remain unaffected at release rates of 0.2 milligrams per 24 hours or less, but become significantly reduced at rates of 1.8 milligrams per 24 hours or more [2] [3]. This threshold response demonstrates the compound's role as a density-dependent regulatory mechanism that becomes active only when specific concentration levels are reached in the environment.
Studies on Dendroctonus armandi have provided additional insights into the species-specific nature of verbenone responses. Electroantennogram dose-response curves revealed that female beetles showed significantly greater responses to control treatments than to low concentrations of verbenone, while male beetles demonstrated stronger responses to controls than to high concentrations [1] [5]. Field trials confirmed that adding verbenone to trap baits remarkably decreased trapping efficiency, supporting its function as an anti-aggregation pheromone for this species.
The ecological significance of verbenone in Dendroctonus species extends beyond individual behavioral responses to encompass population-level effects on forest ecosystems. Operational experiments have demonstrated that verbenone can reduce mountain pine beetle attacks by up to 54 percent in lodgepole pine forests, providing substantial protection for high-value stands [4] [6]. However, the effectiveness of verbenone treatments appears to be influenced by beetle population density, with reduced efficacy observed when beetle pressure exceeds critical thresholds.
The response of different bark beetle species to verbenone exhibits considerable interspecies variability, reflecting diverse ecological strategies and host selection preferences. This variability has important implications for forest ecosystem management and the development of species-specific control strategies.
Research comparing five bark beetle species demonstrated distinct patterns of verbenone sensitivity that correlate with host material preferences. Species requiring relatively fresh host tissue, such as Dendroctonus ponderosae, Ips pini, and Ips latidens, showed graduated reductions in trap catches with increasing verbenone doses [2] [3]. In contrast, species that accept aged tissue, including Hylurgops porosus and Hylastes longicollis, remained unaffected by verbenone treatments, suggesting that their ecological niche does not require sensitivity to this population regulatory signal.
The threshold response patterns vary significantly among species within the same genus. Dendroctonus brevicomis demonstrates sensitivity to verbenone at release rates as low as 0.2 milligrams per 24 hours, while Dendroctonus ponderosae requires minimum concentrations of 1.8 milligrams per 24 hours to elicit significant behavioral responses [2] [7]. These differences reflect species-specific adaptations to local environmental conditions and competitive pressures.
Studies on Ips species have revealed additional complexity in interspecies response patterns. Ips pini and Ips latidens both show gradual reductions in attraction with increasing verbenone concentrations, but their response thresholds differ substantially [2]. This variation suggests that even closely related species have evolved distinct sensitivities to anti-aggregation signals, potentially as a mechanism for temporal or spatial niche partitioning.
The practical implications of interspecies variability extend to forest management applications. Research has shown that verbenone treatments effective against one species may have limited impact on others, necessitating species-specific management strategies [7] [8]. For example, while verbenone at 50 milligrams per day effectively protects ponderosa pine stands from Dendroctonus brevicomis, the same treatment may be insufficient for controlling other bark beetle species in mixed-species forest environments.
Environmental factors also influence interspecies response variability. Photoisomerization of verbenone under sunlight conditions can reduce its concentration below biologically active levels, with conversion half-lives ranging from 75 to 100 minutes under full sunlight exposure [9]. This degradation process affects species differently based on their activity patterns and temporal colonization strategies, adding another layer of complexity to interspecies response patterns.
The development of synthetic verbenone formulations has enabled researchers to evaluate species-specific responses under controlled conditions. Meta-analyses of push-pull semiochemical studies have revealed that Dendroctonus species show 52 percent population reduction when exposed to conspecific semiochemical treatments, while Ips species demonstrate 62 percent reduction under similar conditions [10]. These findings highlight the importance of considering species-specific response patterns when developing integrated pest management strategies for forest ecosystems.
Research on receptor-level mechanisms has provided molecular insights into interspecies variability. Functional characterization of odorant receptors in different bark beetle species has revealed that phylogenetically related receptors may detect similar chemical structures but with varying specificity and sensitivity [11]. This molecular variation underlies the observed differences in behavioral responses to verbenone across species, suggesting that evolutionary pressures have shaped species-specific sensitivities to anti-aggregation signals.